molecular formula C22H24N4O3 B2588350 N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-82-6

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2588350
CAS No.: 941923-82-6
M. Wt: 392.459
InChI Key: JVQLMJNEWIHXPC-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a piperidine ring, which is a common motif in many pharmaceuticals . The 3,4-dimethoxyphenyl group is a common substituent in various bioactive compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the coupling of a 1-quinoxalin-2-ylpiperidine-4-carboxamide with a 3,4-dimethoxyphenyl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline and piperidine rings, along with the 3,4-dimethoxyphenyl group. These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group, the aromatic rings, and the ether groups in the 3,4-dimethoxyphenyl moiety. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the nonpolar aromatic rings could impact its solubility, while the presence of the heterocyclic rings could influence its stability and reactivity .

Scientific Research Applications

Heterocyclic Amines in Biomonitoring

One study discusses the biomonitoring of heterocyclic aromatic amines in human urine, indicating a method to investigate human exposure to compounds like MeIQx, a known heterocyclic aromatic amine, through dietary intake. This research highlights the importance of understanding the metabolism and presence of such compounds in the human body, potentially relevant to studying the effects of similar compounds like "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" (Stillwell et al., 1999).

Quinoxaline Derivatives in Immunomodulation

Another related area of research involves the use of quinoline-3-carboxamide (Linomide), a synthetic immunomodulator, in treating secondary progressive multiple sclerosis. This study underscores the potential therapeutic applications of quinoxaline derivatives in immunomodulation and the treatment of autoimmune diseases, suggesting a possible area of research for similar compounds (Karussis et al., 1996).

Dietary Heterocyclic Amines and Cancer Risk

Research exploring the relationship between dietary heterocyclic amines (HCAs) and lung cancer risk among women provides insight into the potential carcinogenic effects of HCAs found in cooked meats. This could inform investigations into the carcinogenic potential of similar compounds, including "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" (Sinha et al., 2000).

Metabolism and Pharmacokinetics in Cancer Treatment

A study on the metabolism and pharmacokinetics of DACA, a DNA-intercalating drug, in cancer patients undergoing a phase I clinical trial, provides valuable information on the metabolism of drugs with complex structures, which could be relevant to understanding how "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" is metabolized in the body (Schofield et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of this compound’s synthesis, characterization, and potential biological activity. This could include studies to optimize its synthesis, detailed structural analyses, and biological assays to identify potential targets .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLMJNEWIHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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